molecular formula C13H20F2N2O2 B2646019 1,1-difluoro-N-[(oxolan-2-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide CAS No. 2309729-75-5

1,1-difluoro-N-[(oxolan-2-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide

Cat. No.: B2646019
CAS No.: 2309729-75-5
M. Wt: 274.312
InChI Key: WTDQDZAMSLSZDJ-UHFFFAOYSA-N
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Description

1,1-Difluoro-N-[(oxolan-2-yl)methyl]-6-azaspiro[25]octane-6-carboxamide is a synthetic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 1,1-difluoro-N-[(oxolan-2-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of a spirocyclic amine with a difluoromethylating agent under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium or copper complexes to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1,1-Difluoro-N-[(oxolan-2-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1-Difluoro-N-[(oxolan-2-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-difluoro-N-[(oxolan-2-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoromethyl group is believed to play a crucial role in its binding affinity and selectivity. Pathways involved in its mechanism of action may include modulation of neurotransmitter release or inhibition of specific enzymatic activities .

Comparison with Similar Compounds

1,1-Difluoro-N-[(oxolan-2-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and potential biological activity.

Properties

IUPAC Name

2,2-difluoro-N-(oxolan-2-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F2N2O2/c14-13(15)9-12(13)3-5-17(6-4-12)11(18)16-8-10-2-1-7-19-10/h10H,1-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDQDZAMSLSZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N2CCC3(CC2)CC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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